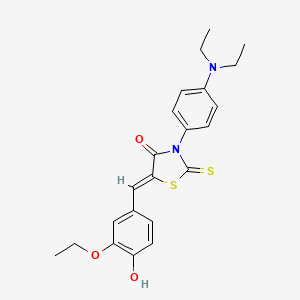
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an intriguing compound within the field of organic chemistry. It boasts a complex molecular structure, integrating a furan ring, a methoxyphenyl group, and elements of imidazole, thiazole, and thioether chemistry. These components confer a unique set of chemical properties, making it a valuable subject for various scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic synthesis procedures. One common approach includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: : This might start with a furan derivative, undergoing a methylation reaction using appropriate reagents and conditions.
Synthesis of the Imidazole Core: : Separate preparation of the 1H-imidazole structure is often required, which might involve cyclization reactions with suitable precursors.
Formation of the Thioether Linkage: : The furan-2-ylmethyl and 1H-imidazole components can be coupled through a thioether linkage via thiol-based nucleophilic substitution reactions.
Attachment of the Thiazol-2-yl Group: : Finally, the thiazol-2-yl group can be introduced via a reaction that ensures proper placement on the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would necessitate scalable and cost-effective methods. This typically involves optimizing reaction conditions (temperature, solvent, catalyst) and ensuring high yields and purity. Large-scale reactors and automated synthesis techniques might be employed to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions might target the imidazole ring or the nitro groups (if present) on the furan or thiazole rings.
Substitution: : The methoxyphenyl group can undergo electrophilic aromatic substitution, introducing new functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Reduced imidazole derivatives.
Substitution: : Various substituted methoxyphenyl products, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a versatile building block in organic synthesis. Its diverse functional groups allow it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, compounds with structures similar to 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide are often investigated for their potential pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects.
Medicine
Due to its structural components, this compound may be studied for potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound might find applications as a specialty chemical in the production of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism by which 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the imidazole ring is known to bind with certain enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other compounds with imidazole, thiazole, or furan moieties, 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide stands out due to its unique combination of these rings. This distinct structure might confer novel chemical and biological properties not found in simpler analogs.
Similar Compounds
2-((1-(benzyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-acetamide
2-((1-(furan-2-ylmethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
These similar compounds share parts of the molecular structure but differ in other substituents, which can significantly alter their reactivity and applications.
Eigenschaften
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-26-15-6-4-14(5-7-15)17-11-22-20(24(17)12-16-3-2-9-27-16)29-13-18(25)23-19-21-8-10-28-19/h2-11H,12-13H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUOREZVFMKSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2698784.png)
amino}piperidin-1-yl)-2-oxoethyl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2698785.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2698786.png)

![4-ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2698788.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2698794.png)


![2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2698799.png)

![12-chloro-4-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2698805.png)
